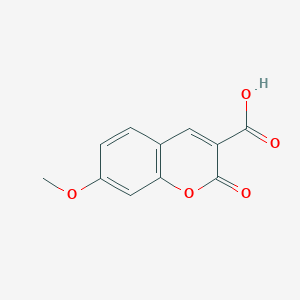

7-Methoxycoumarin-3-carboxylic Acid

描述

属性

IUPAC Name |

7-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGNDSSWAOLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342708 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-59-8 | |

| Record name | 7-Methoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxycoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid

CAS Number: 20300-59-8

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid, a versatile fluorescent molecule with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, key properties, experimental protocols, and its role in biological systems.

Core Properties and Specifications

This compound is a blue-emitting fluorophore widely utilized for its high quantum yield and sensitivity to its environment. Its carboxylic acid moiety allows for straightforward conjugation to various biomolecules.

| Property | Value | Reference |

| CAS Number | 20300-59-8 | [1] |

| Molecular Formula | C₁₁H₈O₅ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97.0% (HPCE) | |

| Solubility | Soluble in DMSO, DMF, and acetonitrile | [2] |

| Fluorescence Properties | ||

| Excitation Maximum (λex) | ~330-355 nm | [2][3] |

| Emission Maximum (λem) | ~402-405 nm (in 0.1 M Tris pH 9.0) | [2][3] |

Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4]

Experimental Protocol: Synthesis of this compound[5]

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent such as ethanol (B145695) or pyridine.

-

Condensation: Add a catalytic amount of a base, like piperidine (B6355638) or pyridine, to the mixture. Heat the reaction mixture under reflux for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After the condensation is complete, the intermediate product is hydrolyzed. This is usually achieved by adding an aqueous acid solution (e.g., hydrochloric acid) and heating the mixture.

-

Purification: The resulting precipitate of this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific disciplines due to its fluorescent properties and reactive handle.

Fluorescent Labeling and Bioconjugation

The carboxylic acid group of this compound can be activated, most commonly to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins, peptides, and amino-modified nucleic acids.[5][6]

Experimental Protocol: Amine Conjugation via NHS Ester[6][7]

-

Activation of Carboxylic Acid:

-

Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in an anhydrous organic solvent like DMF or DMSO.

-

Stir the reaction mixture at room temperature for several hours to form the this compound NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer at a slightly basic pH (typically pH 8.0-8.5), such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

-

-

Conjugation:

-

Add the activated coumarin-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Fluorescence Microscopy

Probes labeled with 7-Methoxycoumarin can be used to visualize cellular structures and processes using fluorescence microscopy.

Experimental Protocol: Fluorescence Microscopy of Labeled Cells[8][9][10]

-

Cell Culture and Labeling:

-

Culture cells on glass-bottom dishes or coverslips.

-

Incubate the cells with the 7-methoxycoumarin-labeled probe at an optimized concentration and for a sufficient duration to allow for cellular uptake and binding to the target.

-

-

Washing:

-

Gently wash the cells with an appropriate buffer (e.g., PBS) to remove any unbound probe.

-

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation around 350 nm and emission around 450 nm).

-

FRET-Based Protease Assays

7-Methoxycoumarin can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs to design substrates for monitoring protease activity.[7][8][9] In a typical assay, the coumarin (B35378) is linked to a quencher or an acceptor fluorophore via a peptide sequence that is a substrate for the protease of interest. Cleavage of the peptide by the protease separates the FRET pair, leading to an increase in the coumarin's fluorescence.

Prodrug and Drug Delivery Applications

Derivatives of this compound have been explored as fluorescent, cell-cleavable protecting groups for phosphonate-containing drugs.[4] This strategy enhances the cellular delivery of negatively charged molecules. The fluorescence of the coumarin allows for the real-time monitoring of prodrug uptake and cleavage within cells.

| Application | EC₅₀ / IC₅₀ (for derivative) | Cell Types | Reference |

| Vγ9Vδ2 T cell activation | EC₅₀ = 0.018 µM | Human Vγ9Vδ2 T cells | [4] |

| Cell Toxicity | IC₅₀ > 100 µM | K562, Daudi, RPMI-8226, Jurkat | [10] |

Signaling Pathway: Vγ9Vδ2 T Cell Activation

A derivative of this compound has been used as a protecting group for a phosphoantigen analog, which activates Vγ9Vδ2 T cells.[4] The activation of these T cells by phosphoantigens is a complex process mediated by Butyrophilin 3A1 (BTN3A1).[10][11][12][13] Intracellular accumulation of phosphoantigens leads to a conformational change in the intracellular domain of BTN3A1. This change is transmitted to the extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine release.[11][14]

References

- 1. scbt.com [scbt.com]

- 2. This compound suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. Evaluation of a this compound ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. interchim.fr [interchim.fr]

- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid, a fluorescent compound with significant applications in biomedical research and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and visual representations of relevant chemical and biological pathways.

Physicochemical and Biological Properties

This compound is a versatile molecule utilized primarily as a fluorescent label and a building block for more complex molecular probes.[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it suitable for conjugation to various molecules, including peptides and drugs.[3]

Below is a summary of its key quantitative data:

| Property | Value | Reference(s) |

| Molecular Weight | 220.18 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₁H₈O₅ | [3][5] |

| CAS Number | 20300-59-8 | [3][5] |

| Appearance | White to off-white solid | [4] |

| Fluorescence Maximums | Excitation (λex): ~355 nm, Emission (λem): ~405 nm | [4][7][8][9] |

| Solubility | Soluble in DMF, DMSO, and acetonitrile | |

| Cellular Toxicity (IC₅₀) | >100 µM in K562, Daudi, RPMI-8226, and Jurkat cells (for ester derivative) | [4][7][10] |

| T Cell Activation (EC₅₀) | 0.018 µM for phosphonate (B1237965) derivative (compared to 23 µM for unprotected anion) | [7][10] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[7]

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Appropriate solvents and reagents for reaction and purification (e.g., pyridine, ethanol, hydrochloric acid)

Procedure:

-

Condensation Reaction: Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a base, like pyridine, to the mixture to facilitate the Knoevenagel condensation.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the condensation, add an acidic solution (e.g., dilute hydrochloric acid) to the reaction mixture and continue to heat. This step hydrolyzes the intermediate and promotes the cyclization to form the coumarin (B35378) ring.

-

Precipitation and Filtration: Cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a cold organic solvent (e.g., ethanol) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Vγ9Vδ2 T Cell Activation Assay using a Phosphonate Prodrug Derivative

This protocol outlines a functional assay to evaluate the ability of a this compound-derived phosphonate prodrug to stimulate the proliferation of primary human Vγ9Vδ2 T cells.[7][10]

Materials:

-

Synthesized fluorescent phosphoantigen prodrug (compound 9 in the cited literature)[7]

-

Primary human Vγ9Vδ2 T cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.

-

Cell Staining: Label the Vγ9Vδ2 T cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. This dye allows for the tracking of cell division by flow cytometry.

-

Cell Culture and Treatment: Seed the CFSE-labeled T cells in a 96-well plate at a suitable density. Add varying concentrations of the fluorescent phosphoantigen prodrug to the wells. Include positive and negative controls.

-

Incubation: Incubate the cells for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO₂ to allow for cell proliferation.

-

Flow Cytometry Analysis: After incubation, harvest the cells and analyze them using a flow cytometer. The fluorescence intensity of the coumarin derivative can be measured to assess cellular uptake. The proliferation of T cells is determined by the dilution of the CFSE dye, which is halved with each cell division.

-

Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Calculate the EC₅₀ value, which is the concentration of the compound that induces a half-maximal proliferative response.

Visualizations

Synthesis of a Fluorescent Phosphoantigen Prodrug

The following diagram illustrates the synthetic workflow to produce a fluorescent phosphoantigen prodrug, starting from this compound. This prodrug is designed for enhanced cellular uptake and subsequent activation of an immune response.[7]

Caption: Synthetic pathway for a fluorescent phosphoantigen prodrug.

Mechanism of Action as a Cell-Cleavable Prodrug

This diagram illustrates the proposed mechanism of action for the this compound ester derivative as a fluorescent, cell-cleavable phosphonate protecting group. This strategy enhances the cellular delivery of charged molecules.[7][10]

Caption: Prodrug activation and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound *CAS 20300-59-8* | AAT Bioquest [aatbio.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. Evaluation of a this compound ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. Evaluation of a this compound Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of 7-Methoxycoumarin-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 7-methoxycoumarin-3-carboxylic acid, a fluorescent compound of significant interest in various scientific domains, including drug development and biological research. This document details the compound's key spectral characteristics, outlines experimental protocols for their determination, and presents logical workflows for its application.

Core Spectral Properties

This compound is a versatile fluorophore characterized by its distinct absorption and emission profiles in the ultraviolet and visible regions of the electromagnetic spectrum. Its fluorescence is a key feature, making it a valuable tool for labeling and detection in biological systems.

Quantitative Spectral Data

The spectral properties of this compound can be influenced by the solvent environment and pH. The following tables summarize the key quantitative data available in the literature.

Table 1: Fluorescence Properties

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 330 nm | 0.1 M Tris, pH 9.0 |

| Emission Maximum (λem) | 402 nm | 0.1 M Tris, pH 9.0 |

| Excitation Maximum (λex) | 355 nm | Not specified |

| Emission Maximum (λem) | 405 nm | Not specified[1][2] |

| Excitation Maximum (λex) | 360 nm | 0.1 M phosphate (B84403), pH 7.0 |

| Emission Maximum (λem) | 410 nm | 0.1 M phosphate, pH 7.0 |

Table 2: Physicochemical and Other Spectral Data

| Parameter | Value |

| Molecular Formula | C₁₁H₈O₅ |

| Molecular Weight | 220.18 g/mol [3] |

| Melting Point | 193-194°C |

| Infrared (IR) ν (cm⁻¹) | 3453, 3042, 1736, 1691, 1610, 1502, 1421, 1380, 1257, 1212, 1111, 1010, 799[4] |

Table 3: NMR Spectral Data of a Related Compound (7,8-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid)

Structure of Reference Compound:

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) |

| δ (ppm) | Assignment |

| 8.66 (d, J = 1.0 Hz, 1H, =CH) | H4 |

| 7.27 (d, J = 8.5 Hz, 1H, H-Ar) | H5 |

| 6.86 (dd, J = 8.4, 1.0 Hz, 1H, H-Ar) | H6 |

| 3.80 (s, 3H, -OCH₃) | 8-OCH₃ |

| 3.79 (s, 3H, -OCH₃) | 7-OCH₃ |

| 9.69 (s, 1H, -COOH) | COOH |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of spectral properties. The following sections outline standardized protocols for key spectroscopic techniques.

Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol describes the measurement of UV-Vis absorption and fluorescence emission spectra.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) at a concentration of 1-10 mM.

-

For spectral measurements, dilute the stock solution with the desired buffer (e.g., 0.1 M Tris pH 9.0 or 0.1 M phosphate pH 7.0) to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

2. UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 250 nm to 400 nm using a 1 cm path length quartz cuvette.

-

Use the buffer solution as a blank.

-

The wavelength of maximum absorbance (λmax) should be determined.

3. Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Set the excitation wavelength to the determined λmax from the absorption spectrum.

-

Record the emission spectrum from the excitation wavelength +10 nm to 600 nm.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of 250 nm to 400 nm.

-

Instrumental parameters such as excitation and emission slit widths should be optimized to obtain a good signal-to-noise ratio.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.

References

In-depth Technical Guide: Spectroscopic and Functional Properties of 7-Methoxycoumarin-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectral properties of 7-Methoxycoumarin-3-carboxylic acid, a versatile fluorescent probe. The document details its photophysical characteristics, outlines experimental protocols for its spectroscopic analysis, and explores its application in elucidating cellular signaling pathways, specifically the activation of Vγ9Vδ2 T cells by phosphoantigens.

Photophysical Properties of this compound

This compound is a fluorophore whose excitation and emission characteristics are influenced by environmental factors such as solvent polarity and pH. Understanding these properties is crucial for its effective application in various experimental settings.

Excitation and Emission Spectra

The excitation maximum of this compound is generally observed in the range of 330 nm to 355 nm, with the corresponding emission maximum appearing between 402 nm and 410 nm.[1][2][3][4][5] The exact wavelengths can vary depending on the solvent and pH of the medium. For instance, in 0.1 M Tris buffer at pH 9.0, the excitation and emission maxima are reported to be 330 nm and 402 nm, respectively.[4] In another instance, the excitation and emission peaks were noted at 355 nm and 405 nm.[1][5][6]

Influence of pH on Fluorescence

The fluorescence intensity of this compound is highly dependent on pH.[6][7] The fluorescence is significantly quenched at neutral or slightly alkaline pH compared to acidic conditions. This is attributed to the protonation state of the carboxylic acid group. At a pH of 6, the fluorescence intensity is less than 10% of its intensity at pH 3.[6][7] This pH sensitivity makes it a useful probe for studying cellular processes that involve changes in pH, such as endosomal trafficking or enzymatic cleavage leading to the release of the free carboxylic acid in a neutral pH environment.

Solvatochromic Effects, Quantum Yield, and Fluorescence Lifetime

Table 1: Spectroscopic Properties of this compound and Related Compounds

| Compound | Solvent/Buffer | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |

| This compound | - | 355 | 405 | Not specified | [1][5][6] |

| This compound | 0.1 M Tris, pH 9.0 | 330 | 402 | Not specified | [4] |

| 7-Methoxycoumarin-4-acetic acid | Methanol (B129727) | 275 | - | 0.18 | [8] |

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures.

Measurement of Excitation and Emission Spectra

A standard spectrofluorometer is used to measure the excitation and emission spectra.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent or buffer of interest. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Settings:

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

To measure the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 355 nm) and scan the emission monochromator over a range that encompasses the expected emission (e.g., 380-500 nm).

-

To measure the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 405 nm) and scan the excitation monochromator over a range that encompasses the expected absorption (e.g., 300-380 nm).

-

-

Data Acquisition: Record the fluorescence intensity as a function of wavelength.

-

Blank Subtraction: Record the spectrum of the solvent or buffer alone under the same conditions and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663).[10]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting fluorophores.

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[11]

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is measured using a TCSPC system, which provides high accuracy and sensitivity.[12][13][14][15][16]

Protocol:

-

Instrumentation: A TCSPC setup typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the fluorophore to ensure that the photon detection rate is significantly lower than the excitation rate, preventing pulse pile-up.

-

Data Acquisition:

-

The sample is excited with a high-repetition-rate light pulse.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

-

These time differences are collected into a histogram, which represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

Application in a Biological Signaling Pathway: HMBPP-Mediated Vγ9Vδ2 T Cell Activation

This compound has been utilized as a fluorescent reporter to study the cellular uptake of phosphoantigens and the subsequent activation of Vγ9Vδ2 T cells, a subset of human γδ T cells involved in immune surveillance against infection and cancer.[6][7]

The HMBPP Signaling Pathway

Vγ9Vδ2 T cells are activated by small phosphorylated molecules called phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is produced by many pathogenic microbes.[2][17][18][19] The activation is mediated by the butyrophilin family of proteins, specifically BTN3A1 and BTN2A1.[20][21][22][23]

The current understanding of this signaling pathway, often referred to as a "molecular glue" model, involves the following steps:[20][21]

-

HMBPP Accumulation: HMBPP is either produced endogenously by pathogens within an infected cell or can be taken up by cells.

-

Intracellular Binding to BTN3A1: HMBPP binds to the intracellular B30.2 domain of BTN3A1.[24]

-

BTN3A1-BTN2A1 Heterodimerization: The binding of HMBPP to BTN3A1 induces a conformational change that promotes the formation of a heterodimer with BTN2A1 on the intracellular side. HMBPP acts as a "molecular glue" to stabilize this interaction.[20][21]

-

"Inside-Out" Signaling: This intracellular event triggers a conformational change in the extracellular domains of the BTN3A1/BTN2A1 complex.

-

Vγ9Vδ2 TCR Recognition: The altered extracellular conformation of the BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T cell receptor (TCR).

-

T Cell Activation: This recognition leads to the activation of the Vγ9Vδ2 T cell, resulting in proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against the target cell.[1][23]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying HMBPP-mediated T cell activation and the signaling pathway itself.

Caption: Experimental workflow for studying HMBPP-mediated Vγ9Vδ2 T cell activation.

Caption: HMBPP-mediated Vγ9Vδ2 T cell activation signaling pathway.

References

- 1. Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 4. This compound fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of a this compound ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. horiba.com [horiba.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. youtube.com [youtube.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]

- 24. Butyrophilin 3A1 presents phosphoantigens to human γδ T cells: the fourth model of antigen presentation in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescence of 7-Methoxycoumarin-3-carboxylic Acid: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 7-Methoxycoumarin-3-carboxylic acid, with a specific focus on its fluorescence quantum yield. As a prominent member of the coumarin (B35378) family, this fluorophore is increasingly utilized in biochemical assays, cellular imaging, and as a caging group in drug delivery systems. A thorough understanding of its fluorescence efficiency is paramount for the quantitative analysis and successful implementation of these applications. This document provides a comprehensive overview of the available data, a detailed experimental protocol for quantum yield determination, and visual workflows to facilitate experimental design.

Data Presentation: Fluorescence Properties and Quantum Yield of this compound and Related Compounds

| Compound | Solvent/Buffer | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φ) | Reference |

| This compound | 0.1 M Tris, pH 9.0 | 330 nm | 402 nm | Not Reported | [3] |

| This compound | - | 355 nm | 405 nm | Not Reported | [1][4][5] |

| Coumarin-3-carboxylic acid derivatives | Buffer, pH 7.4 | - | - | 0.0131 - 0.0253 | |

| 7-Methoxycoumarin-4-acetic acid | Methanol | 275 nm | - | 0.18 | [6] |

Experimental Protocol: Determination of Fluorescence Quantum Yield by the Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, dimethyl sulfoxide)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer with a thermostated cell holder

-

High-purity quartz cuvettes (1 cm path length)

-

Precision micropipettes and volumetric flasks

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM.

-

Prepare a stock solution of the chosen fluorescence standard in the same solvent at a similar concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine and record the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

-

Perform a linear regression for both data sets to obtain the slope (Gradient) of the lines.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the fluorescence quantum yield.

-

Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Application in Drug Development: A Signaling Pathway Example

This compound and its derivatives are valuable tools in drug development, particularly as fluorescent reporters in prodrug systems. An ester of this compound can be used to "cage" a phosphonate (B1237965) drug, masking its negative charge and facilitating cell entry. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active drug and the highly fluorescent this compound. This increase in fluorescence provides a direct readout of drug uptake and processing.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

7-Methoxycoumarin-3-carboxylic Acid: A Technical Guide to Solubility in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a pivotal fluorescent probe and labeling reagent in various biological and chemical research applications. Its utility is significantly influenced by its solubility in common organic solvents used for preparing stock solutions and in experimental assays. This technical guide provides an in-depth analysis of the solubility of this compound in two key aprotic polar solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The document details quantitative solubility data, comprehensive experimental protocols for solubility determination, and workflows for its application in fluorescent labeling.

Data Presentation: Solubility of this compound

The solubility of this compound in DMSO and DMF is critical for its effective use in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Methodological Notes |

| DMSO | 220.18 | 8 mg/mL[1] | 36.33 mM[1] | Requires sonication, warming, and heating to 60°C for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

| DMF | 220.18 | Soluble[2][3][4] | Not Quantitatively Determined | Product datasheets consistently report the compound as "soluble" in DMF, though specific quantitative data is not readily available in the reviewed literature.[2][3][4] |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in an organic solvent like DMSO or DMF.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatic water bath

-

Calibrated micropipettes

-

Glass vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a defined volume of the solvent (e.g., 1 mL of DMSO or DMF) to the vial.

-

Cap the vial tightly.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the vial in a water bath sonicator for 15 minutes.

-

Place the vial in a thermostatic water bath set to a specific temperature (e.g., 25°C or 37°C) and allow it to equilibrate for 24 hours with continuous stirring or agitation. This ensures that the solution reaches saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solid to sediment.

-

Carefully pipette a known volume of the supernatant into a new, pre-weighed vial, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Weigh the vial with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight.

-

Solubility (in mg/mL) is determined by dividing the mass of the dissolved solid by the volume of the supernatant taken.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound N-succinimidyl ester fluorescence, = 97.0 HPLC 150321-92-9 [sigmaaldrich.com]

The Photophysical Profile of 7-Methoxycoumarin-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a prominent member of the coumarin (B35378) family of fluorophores, recognized for its utility in biochemical and cellular analysis. Its intrinsic fluorescence, coupled with a carboxylic acid moiety suitable for conjugation, makes it a valuable tool for labeling biomolecules, developing fluorescent probes, and serving as a reporter in various biological assays. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its characterization and application, and a visual representation of a typical experimental workflow.

Core Photophysical Properties

The photophysical characteristics of this compound are influenced by its molecular structure and the surrounding microenvironment, particularly solvent polarity and pH. The methoxy (B1213986) group at the 7-position and the carboxylic acid group at the 3-position are key determinants of its spectral behavior.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound reported in the literature. It is important to note that variations in experimental conditions can lead to differences in observed values.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 355 nm | Not specified |

| 330 nm | 0.1 M Tris, pH 9.0[1][2] | |

| Emission Maximum (λem) | 405 nm | Not specified[3][4] |

| 402 nm | 0.1 M Tris, pH 9.0[1][2] | |

| Stokes Shift | ~50 nm | Calculated from Ex/Em maxima |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available for 3-carboxylic acid derivative. For the related 7-Methoxycoumarin-4-acetic acid, ΦF = 0.18 in methanol.[5] | |

| Fluorescence Lifetime (τF) | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data in photophysical studies and biological applications. This section outlines key methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Water

Procedure:

-

To a mortar, add equimolar amounts of 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.

-

Add a few drops of water to the mixture.

-

Thoroughly grind the reactants using a pestle for approximately 20 minutes at room temperature.

-

Allow the reaction mixture to stand for about 40 minutes.

-

Add chilled water to the reaction mixture and transfer it to a beaker.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the product from ethanol to obtain pure this compound.

Measurement of Photophysical Properties

1. Absorption and Emission Spectra:

-

Instrumentation: A UV-Visible spectrophotometer (e.g., Cary 3) for absorption and a spectrofluorometer (e.g., Spex FluoroMax) for fluorescence measurements.

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, DMSO, or a specific buffer). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

-

Fluorescence Measurement:

-

Set the excitation wavelength to the determined absorption maximum.

-

Scan the emission spectrum over a range of longer wavelengths (e.g., 380-600 nm).

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.

-

Ensure spectra are corrected for instrument-specific wavelength dependencies.

-

2. Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.55) is a common standard for the blue-green spectral region.

-

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

3. Fluorescence Lifetime (τF) Measurement:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Prepare a deoxygenated solution of this compound.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

-

The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed.

-

The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Cellular Application: Use as a Fluorescent Protecting Group

This compound can be incorporated into prodrugs as a fluorescent, cell-cleavable protecting group. The following outlines a general workflow for assessing the cellular uptake and cytotoxic effects of such a conjugate.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., K562, Jurkat) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates at a desired density.

-

Treat the cells with varying concentrations of the this compound-conjugated compound. Include appropriate controls (e.g., vehicle-only, unconjugated drug).

2. Cellular Uptake Assay:

-

After a defined incubation period, harvest the cells.

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

-

Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. The fluorescence intensity will be proportional to the amount of compound taken up by the cells.

3. Cytotoxicity Assay (e.g., MTT Assay):

-

Following treatment with the compound for a specified duration (e.g., 24-72 hours), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plates to allow viable cells to reduce the MTT into formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized lysis buffer).

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow for Cellular Analysis

Caption: Experimental workflow for evaluating a this compound conjugate.

Logical Relationship of Photophysical Characterization

Caption: Workflow for determining key photophysical parameters.

References

- 1. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE ENERGY TRANSFER MEASUREMENTS [minds.wisconsin.edu]

An In-depth Technical Guide to the Fluorogenic Nature of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, design, and application of fluorogenic coumarin (B35378) derivatives. These molecules serve as powerful tools in biological research and diagnostics due to their ability to transition from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state in response to specific biological stimuli.

Core Principles of Coumarin Fluorogenicity

Coumarin and its derivatives are versatile fluorophores, characterized by a benzopyran-2-one core structure.[] Their inherent photophysical properties, such as high quantum yields, photostability, and a tunable emission spectrum, make them ideal candidates for developing fluorescent probes.[][2] The "fluorogenic" nature of these probes—their ability to "turn on" fluorescence—is engineered by chemically modifying the coumarin core with a recognition unit that quenches its fluorescence. This quenching is relieved upon interaction with a specific analyte, leading to a significant increase in fluorescence intensity.

Several key mechanisms govern this "off-to-on" switching behavior:

-

Intramolecular Charge Transfer (ICT): The ICT process is fundamental to the fluorescence of many coumarin derivatives.[3] The core structure possesses electron-donating and electron-withdrawing groups, creating a push-pull electron system.[4] Upon photoexcitation, charge is transferred from the donor to the acceptor.[4] In fluorogenic probes, a recognition group can be attached to modulate this ICT process. For instance, masking the electron-donating hydroxyl group at the C7 position effectively blocks ICT, rendering the molecule non-fluorescent.[3] Enzymatic or chemical cleavage of this masking group restores the ICT process and "turns on" the fluorescence.[3]

-

Photoinduced Electron Transfer (PeT): PeT is another common quenching mechanism. A photoexcited fluorophore can be quenched if an electron is transferred to it from a nearby electron-rich quenching moiety. In probe design, a recognition site is linked to the coumarin fluorophore. When the target analyte binds to or reacts with the recognition site, the PeT process is inhibited, leading to a restoration of fluorescence. This mechanism is often employed in the design of probes for pH and metal ions.[4][5]

-

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[4] In the context of fluorogenic probes, a coumarin donor can be paired with an acceptor/quencher. When the two are in close proximity, the coumarin's fluorescence is quenched. A specific event, such as enzymatic cleavage of the linker separating the donor and acceptor, increases their distance, disrupting FRET and leading to an increase in the coumarin's fluorescence emission.[4]

Design Strategies and Applications

Strategic modification of the coumarin scaffold allows for the development of probes that are highly selective for a wide range of analytes, including enzymes, reactive oxygen species (ROS), and metal ions.[3][6][7] Most modifications are targeted at the 3 and 7 positions of the coumarin core to modulate the electronic and photophysical properties.[5][8]

Coumarin-based probes are extensively used to measure the activity of various enzymes, such as cytochrome P450s (CYPs), glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[7][9][10] The general principle involves masking the C7-hydroxyl group of a coumarin with a substrate moiety specific to the enzyme of interest. This renders the probe non-fluorescent. Enzymatic cleavage of this moiety releases the highly fluorescent 7-hydroxycoumarin derivative (umbelliferone), providing a direct measure of enzyme activity.[7][10]

| Probe/Substrate | Target Enzyme | Activation Mechanism | λ_ex (nm) | λ_em (nm) | Notes | Reference |

| 7-Ethoxycoumarin | CYP Enzymes | O-deethylation | ~380 | ~450 | Standard substrate for measuring CYP activity. | [7][11] |

| 4-Methylumbelliferyl β-D-glucuronide (MUG) | β-Glucuronidase | Hydrolysis | ~365 | ~445 | Used for detecting bacteria like E. coli. | [12] |

| 4-Methylumbelliferyl Phosphate (B84403) (MUP) | Phosphatases | Hydrolysis | ~360 | ~449 | General substrate for alkaline and acid phosphatases. | N/A |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 | O-demethylation | N/A | N/A | High-efficiency substrate for extrahepatic CYP1B1. | [11] |

Caption: General workflow for detecting enzyme activity using a fluorogenic coumarin probe.

ROS are highly reactive molecules implicated in various physiological and pathological processes.[2] Coumarin probes for ROS are designed to react specifically with a particular ROS, such as hydroxyl radicals (·OH) or hydrogen peroxide (H₂O₂), triggering a "turn-on" fluorescence response.[2][13] A common strategy involves functionalizing the coumarin core with a ROS-reactive group, like a phenylboronic acid derivative for H₂O₂, which quenches fluorescence until it reacts with the target ROS.[3]

| Probe Name | Target ROS | Activation Mechanism | Detection Limit | Quantum Yield (On) | Reference |

| Unnamed H₂O₂ Probe | H₂O₂ | Restoration of C7-OH via reaction with phenylboronic acid | 0.47 µM | 0.68 | [3] |

| Unnamed ·OH Probe | ·OH | Not specified | N/A | N/A | [13][14] |

| ROS-AHC | ONOO⁻ and Thiols | 'AND' Logic Gate | N/A | N/A | [15] |

Caption: Mechanism of a "turn-on" coumarin probe for Reactive Oxygen Species (ROS).

Coumarin derivatives are effective chemosensors for various metal ions, including biologically relevant ones like Cu²⁺, Fe³⁺, and Zn²⁺, as well as toxic heavy metals like Hg²⁺.[4][6][16][17] The design typically incorporates a chelating moiety that selectively binds to the target metal ion. This binding event can either enhance fluorescence (CHEF - Chelation-Enhanced Fluorescence) or quench it, depending on the probe's design and the nature of the metal ion.[18]

| Probe Name | Target Ion(s) | Response Type | Detection Limit | Notes | Reference |

| CBBS | Pd(II) | Turn-on | 65 nM | Coordination-based probe. | [19] |

| Probe 1d | Hg²⁺ / Cu²⁺ | Turn-on (Hg²⁺) / Quench (Cu²⁺) | 36.75 nM (Hg²⁺) / 33 nM (Cu²⁺) | Dual detection capability. | [18] |

| BS1 / BS2 | Cu²⁺ / Fe³⁺ | Turn-off (Quenching) | ~10 µM | Highly selective for Cu²⁺ and Fe³⁺. | [17] |

| HQ1 / HQ2 | Cu²⁺ | Quenching | 18.1 nM / 15.7 nM | High sensitivity for Cu²⁺. | [20] |

| Probe L | Cu²⁺ | Ratiometric / Quenching | 3.5 µM | Naked-eye detection possible. | [21][22] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorogenic probes. Below are generalized protocols based on common practices cited in the literature.

This protocol outlines a typical synthesis for creating an enzyme-activatable probe where the 7-hydroxyl group of a coumarin is masked.

-

Starting Material Selection: Choose a 7-hydroxycoumarin derivative with desired spectral properties.

-

Protection/Activation: Select a substrate moiety specific to the target enzyme (e.g., an ethoxy group for CYP450s, a glucuronic acid for β-glucuronidase). This moiety will be attached to the 7-hydroxyl group.

-

Reaction: Dissolve the 7-hydroxycoumarin in a suitable aprotic solvent (e.g., DMF, Acetone).

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the hydroxyl group, forming the more reactive phenoxide.

-

Substrate Coupling: Add the activated substrate moiety (e.g., ethyl iodide, acetobromo-α-D-glucuronic acid methyl ester).

-

Reaction Monitoring: Heat the reaction mixture as required and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final non-fluorescent probe.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol describes a typical endpoint assay to measure enzyme activity using a fluorogenic coumarin substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the coumarin probe in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer appropriate for the enzyme's optimal activity (e.g., phosphate buffer, pH 7.4).

-

Prepare the enzyme source (e.g., recombinant enzyme, cell lysate, tissue homogenate).

-

-

Assay Setup:

-

In a 96-well microplate, add the reaction buffer.

-

Add the enzyme source to the appropriate wells. Include "no-enzyme" controls.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the coumarin probe substrate to all wells to a final concentration typically in the low micromolar range.

-

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at the optimal temperature, protected from light.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or a basic solution like NaOH to enhance the fluorescence of the 7-hydroxycoumarin product).

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex: ~380 nm, Em: ~450 nm for 7-hydroxycoumarin).

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no-enzyme" control wells.

-

Quantify the amount of fluorescent product formed by comparing the signal to a standard curve generated with the pure fluorescent product.

-

Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

-

Caption: A simplified workflow for a typical in vitro fluorescence-based enzyme assay.

Conclusion and Future Outlook

Fluorogenic coumarin derivatives are indispensable tools in modern chemical biology and drug development. Their design is based on robust photophysical principles, allowing for the creation of highly sensitive and selective probes for a vast array of biological targets. Future developments in this field will likely focus on creating probes with even greater specificity, improved photophysical properties (such as near-infrared emission for deeper tissue imaging), and the ability to perform multiplexed detection of several analytes simultaneously. The continued innovation in probe design will undoubtedly open new avenues for understanding complex biological systems and diagnosing disease.

References

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 5. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Coumarin-Derived Fluorescent Chemosensors for Metal I...: Ingenta Connect [ingentaconnect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 7-Methoxycoumarin-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a blue-fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.[1] Its utility stems from its amine-reactive nature, allowing for the formation of stable amide bonds with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues.[2][3] The resulting fluorescently labeled proteins are valuable tools in a variety of research applications, including Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions and conformational changes, fluorescence microscopy, and immunoassays.[4][5][6] This document provides detailed protocols for the activation of this compound, its conjugation to proteins, and the characterization of the resulting labeled protein.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in protein labeling. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₅ | [3] |

| Molecular Weight | 220.18 g/mol | [3][7] |

| Excitation Maximum (λex) | ~355 nm | [1][8] |

| Emission Maximum (λem) | ~405 nm | [1][8] |

| Solubility | Soluble in DMSO and DMF | [9] |

| Purity | >98% | [3] |

Experimental Protocols

Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester

For efficient labeling of primary amines on proteins, the carboxylic acid group of this compound must first be activated. A common method is the conversion to an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexane

-

0.1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

If EDC was used, proceed to the extraction step. Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound NHS ester can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

-

The purified NHS ester should be stored under desiccated conditions at -20°C.[7]

Experimental Workflow for NHS Ester Synthesis

Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for labeling a protein with the synthesized NHS ester. The efficiency of the labeling reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[2]

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[2]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a good starting point.[2]

-

Add the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction (Optional): To stop the labeling reaction, a quenching solution can be added to a final concentration of 50-100 mM and incubated for 10-15 minutes. This will react with any remaining NHS ester.

-

Purify the Labeled Protein: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Experimental Workflow for Protein Labeling

Characterization of the Labeled Protein: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin (B35378) dye (~355 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration_dye (M) = A_max / (ε_dye × path length)

-

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

-

A_protein = A₂₈₀ - (A_max × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value should be determined experimentally for the free dye.

-

-

Concentration_protein (M) = A_protein / (ε_protein × path length)

-

Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

-

-

-

Calculate the DOL:

-

DOL = Concentration_dye / Concentration_protein

-

Expected Quantitative Data:

| Parameter | Typical Value/Range | Notes |

| Optimal Labeling pH | 8.3 - 8.5 | For efficient reaction with primary amines.[2] |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization.[2] |

| Typical Degree of Labeling (DOL) | 2 - 8 | Varies depending on the protein and reaction conditions. |

| Conjugate Stability | Stable for months at -20°C | Protect from light. |

Applications in Research

Förster Resonance Energy Transfer (FRET) Assays

Proteins labeled with 7-methoxycoumarin (B196161) can serve as a donor fluorophore in FRET-based assays to study protein-protein interactions or conformational changes.[4] When the coumarin-labeled protein (donor) is in close proximity (typically 1-10 nm) to another protein labeled with a suitable acceptor fluorophore (e.g., fluorescein, rhodamine), energy transfer can occur from the excited coumarin to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission when the donor is excited.

Logical Relationship for FRET-based Protein Interaction Assay

Studying Signaling Pathways

Fluorescently labeled proteins are instrumental in elucidating complex cellular signaling pathways. For instance, a protein involved in the Epidermal Growth Factor Receptor (EGFR) signaling cascade can be labeled with 7-methoxycoumarin to visualize its localization, trafficking, and interaction with other signaling partners within the cell using fluorescence microscopy techniques.[11][12]

Simplified EGFR Signaling Pathway and Potential Application of Labeled Protein

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, Amine-reactive fluorescent probe (CAS 20300-59-8) | Abcam [abcam.com]

- 4. Research Portal [scholarship.miami.edu]

- 5. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein labeling for FRET with methoxycoumarin and acridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound N-succinimidyl ester suitable for fluorescence, ≥97.0% (HPLC) | 150321-92-9 [sigmaaldrich.com]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. This compound suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]

- 10. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 11. A Chimeric Egfr Protein Reporter Mouse Reveals Egfr Localization and Trafficking in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Peptide Labeling with 7-Methoxycoumarin-3-carboxylic acid NHS ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid, N-succinimidyl ester (Mca-NHS), is a fluorescent labeling reagent widely used to derivatize peptides and proteins. The coumarin (B35378) moiety, specifically 7-methoxycoumarin (B196161) (Mca), is a fluorophore that exhibits excitation in the ultraviolet range (around 328-358 nm) and emits blue fluorescence (around 393-410 nm)[1][2][3]. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups, such as the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds[4][5][6]. This labeling strategy is a cornerstone in various biochemical and cellular assays, including fluorescence resonance energy transfer (FRET)-based enzyme activity studies, fluorescence microscopy, and receptor-ligand interaction analyses[2][3].

These application notes provide detailed protocols for peptide labeling with Mca-NHS, purification of the labeled conjugate, and its characterization.

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C15H11NO6 | |

| Molecular Weight | 301.25 g/mol | |

| Excitation Wavelength (λex) | ~358 nm | [1][7] |

| Emission Wavelength (λem) | ~410 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [1][3] |

| Quantum Yield (Φ) | 0.171 | [1][3] |

| Recommended Solvent | DMF or DMSO | [4][5] |

Recommended Reaction Conditions for Peptide Labeling

| Parameter | Recommended Condition | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Mca-NHS to Peptide Molar Ratio | 5-20 fold molar excess | Optimization may be required depending on the number of primary amines on the peptide.[8] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Avoid buffers containing primary amines, such as Tris.[5][8] |

| Reaction pH | 8.3 - 8.5 | Crucial for efficient reaction with primary amines.[5][8] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1 - 2 hours | Can be extended overnight if necessary. |